3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate
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Overview
Description
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a 4-chlorophenyl group, a 4-methyl group, and a morpholine-4-carboxylate moiety attached to the chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester in the presence of a base.
Introduction of the 4-chlorophenyl group: This step involves the electrophilic aromatic substitution of the chromen-2-one core with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.
Attachment of the morpholine-4-carboxylate moiety: This is typically done through a nucleophilic substitution reaction where morpholine reacts with the carboxylate ester group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl group or the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogenating agents, nucleophiles, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate
- 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl ethyl ester
- 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl propyl ester
Uniqueness
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate is unique due to the presence of the morpholine-4-carboxylate moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[3-(4-chlorophenyl)-4-methyl-2-oxochromen-6-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO5/c1-13-17-12-16(27-21(25)23-8-10-26-11-9-23)6-7-18(17)28-20(24)19(13)14-2-4-15(22)5-3-14/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEJVRQSSPCTFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)N3CCOCC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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